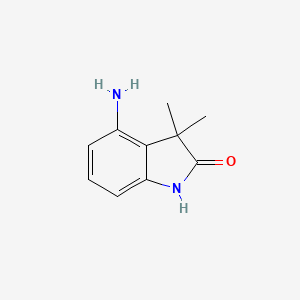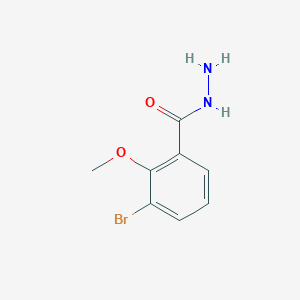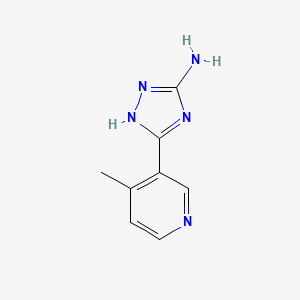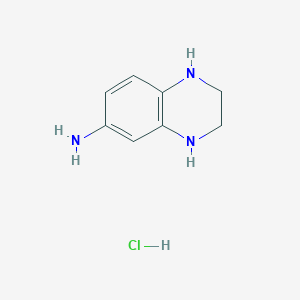
1,2,3,4-Tetrahydroquinoxalin-6-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydroquinoxalin-6-amine hydrochloride is a chemical compound with the molecular formula C8H12ClN3. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydroquinoxalin-6-amine hydrochloride typically involves the reduction of quinoxaline derivatives. One common method is the catalytic hydrogenation of quinoxaline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out in an appropriate solvent like ethanol or methanol at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality. The use of high-pressure hydrogenation reactors and efficient purification techniques like recrystallization or chromatography would be standard practices .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrahydroquinoxalin-6-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include various quinoxaline derivatives, fully saturated amines, and substituted quinoxalines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,2,3,4-Tetrahydroquinoxalin-6-amine hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrahydroquinoxalin-6-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives formed .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structurally similar compound with a wide range of biological activities.
Quinoxaline: The parent compound, which is less reduced and has different chemical properties.
1,2,3,4-Tetrahydroquinoline: Another related compound with similar structural features but different reactivity and applications.
Uniqueness
1,2,3,4-Tetrahydroquinoxalin-6-amine hydrochloride is unique due to its specific substitution pattern and the presence of the amine group, which allows for diverse chemical modifications and applications. Its reduced form compared to quinoxaline provides different reactivity, making it valuable in various synthetic and research contexts .
Propriétés
Formule moléculaire |
C8H12ClN3 |
|---|---|
Poids moléculaire |
185.65 g/mol |
Nom IUPAC |
1,2,3,4-tetrahydroquinoxalin-6-amine;hydrochloride |
InChI |
InChI=1S/C8H11N3.ClH/c9-6-1-2-7-8(5-6)11-4-3-10-7;/h1-2,5,10-11H,3-4,9H2;1H |
Clé InChI |
XTDQOUHPYHRFEC-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=C(N1)C=CC(=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13658991.png)
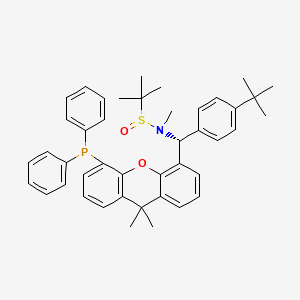
![tert-Butyl 5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B13658997.png)
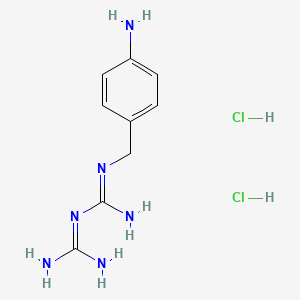

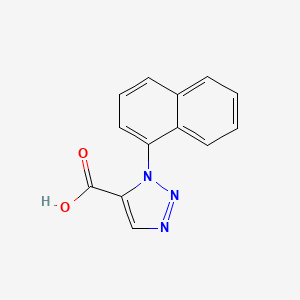


![4-(Chloromethyl)benzo[d]isothiazole](/img/structure/B13659021.png)
